M-Cresol-D7

Catalog No.
S912530
CAS No.
202325-51-7
M.F
C7H8O
M. Wt
115.183
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
M-Cresol-D7

CAS Number

202325-51-7

Product Name

M-Cresol-D7

IUPAC Name

2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenol

Molecular Formula

C7H8O

Molecular Weight

115.183

InChI

InChI=1S/C7H8O/c1-6-3-2-4-7(8)5-6/h2-5,8H,1H3/i1D3,2D,3D,4D,5D

InChI Key

RLSSMJSEOOYNOY-AAYPNNLASA-N

SMILES

CC1=CC(=CC=C1)O

Synonyms

3-Methylphenol-d7; 1-Hydroxy-3-methylbenzene-d7; 3-Hydroxytoluene-d7; 3-Methylphenol-d7; NSC 8768-d7; m-Cresylic Acid-d7; m-Hydroxytoluene-d7; m-Kresol-d7; m-Methylphenol-d7; m-Oxytoluene-d7; m-Toluol-d7; meta-Cresol-d7

Internal Standard in Mass Spectrometry:

M-Cresol-D7 serves as a valuable internal standard in mass spectrometry (MS) experiments, particularly for the quantification of m-cresol and related compounds.

Its deuterated structure offers several advantages:

  • Minimizes matrix effects: By having the same chemical structure as m-cresol but with a different mass due to the presence of deuterium atoms, M-Cresol-D7 experiences similar interactions with the sample matrix as the analyte (m-cresol). This minimizes the influence of matrix effects on the quantification accuracy.
  • Improves ionization efficiency: The presence of deuterium atoms can sometimes improve the ionization efficiency of the molecule in MS, leading to a stronger signal and better sensitivity.

Tracer Studies in Metabolic Pathways:

M-Cresol-D7 can be employed as a tracer molecule in metabolic pathway studies. By introducing it into a biological system and monitoring its incorporation into various metabolites, researchers can gain insights into the metabolic fate of m-cresol and related compounds.

The advantage of using M-Cresol-D7 lies in its ability to distinguish itself from the naturally occurring, non-deuterated form of m-cresol in the system. This allows researchers to specifically track the fate of the introduced molecule and its metabolites, providing valuable information on the metabolic processes involved.

Investigation of Environmental Fate:

M-Cresol-D7 can be used to study the environmental fate of m-cresol and similar compounds. Similar to its application in tracer studies, researchers can introduce M-Cresol-D7 into an environmental system (e.g., soil, water) and monitor its degradation, transformation, and transport pathways.

M-Cresol-D7, also known as 2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenol, is a deuterated derivative of m-cresol. It has the molecular formula C7D7H8OC_7D_7H_8O and a molecular weight of 115.18 g/mol. This compound is characterized by the substitution of hydrogen atoms with deuterium, which enhances its stability and alters its physical and chemical properties compared to non-deuterated m-cresol. M-Cresol-D7 is primarily utilized in scientific research and analytical chemistry, especially in studies involving isotopic labeling and tracing in biological systems .

M-Cresol-D7 does not have a specific biological mechanism of action. Its primary function is as an internal standard in analytical chemistry, particularly mass spectrometry. During analysis, M-Cresol-D7 interacts with the instrument but does not participate in the reactions of interest. Its known mass and distinct peak in the mass spectrum allow researchers to compare the signal of the target analyte with a reference point, leading to accurate quantification.

M-Cresol is a mild irritant and can cause skin and eye irritation upon contact. It is also suspected to be a respiratory irritant. Due to the similar structure, M-Cresol-D7 is likely to share these hazards.

  • Safety Precautions: Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling M-Cresol-D7. Avoid inhalation and contact with skin and eyes.
Typical of phenolic compounds. Key reactions include:

  • Oxidation: M-Cresol-D7 can be oxidized to form corresponding carboxylic acids or quinones.
  • Esterification: It can react with acids to form esters.
  • Alkylation: The phenolic hydroxyl group can undergo alkylation reactions.
  • Substitution Reactions: Electrophilic aromatic substitution can occur at the aromatic ring, influenced by the presence of the hydroxyl group.

These reactions are similar to those of other cresol isomers but are modified by the presence of deuterium, which may affect reaction kinetics and mechanisms .

M-Cresol-D7 can be synthesized through several methods:

  • Deuteration of m-Cresol: This involves the substitution of hydrogen with deuterium using deuterated reagents under controlled conditions.
  • Chemical Synthesis from Phenolic Precursors: Starting from phenolic compounds, m-cresol can be synthesized first, followed by deuteration.
  • Isotopic Exchange Reactions: Utilizing deuterated solvents or reagents to facilitate the exchange of hydrogen atoms with deuterium.

These methods ensure a high purity level (>95%) suitable for research applications .

M-Cresol-D7 is primarily used in:

  • Analytical Chemistry: As a stable isotope labeled compound for tracing studies in metabolic pathways.
  • Pharmaceutical Research: In drug development processes where isotopic labeling is necessary for understanding pharmacokinetics and dynamics.
  • Environmental Studies: To track the fate of cresols in environmental systems.

Its unique isotopic composition allows researchers to differentiate between labeled and unlabeled compounds in complex mixtures .

M-Cresol-D7 shares structural similarities with other cresol isomers and derivatives. Here are some comparable compounds:

Compound NameCAS NumberKey Characteristics
M-Cresol108-39-4Non-deuterated version; widely used as a disinfectant
P-Cresol106-44-5Similar antiseptic properties; different position of methyl group
O-Cresol95-48-7Exhibits similar reactivity; used in phenolic resins
P-Cresol-D7202325-52-8Deuterated version of p-cresol; similar applications

Uniqueness of M-Cresol-D7

M-Cresol-D7's uniqueness lies in its isotopic labeling, which allows for precise tracking in biochemical experiments without interference from naturally occurring isotopes. This feature makes it particularly valuable in research settings where accurate quantification and tracking of metabolic processes are essential .

XLogP3

2

Dates

Last modified: 04-14-2024

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